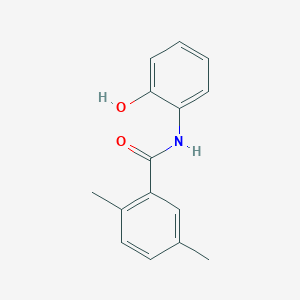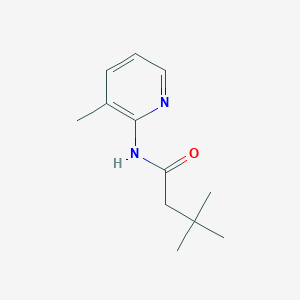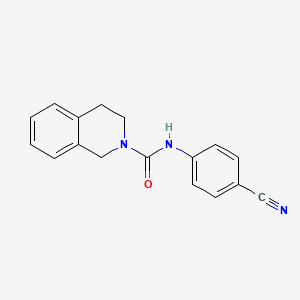
2-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-5-methylsulfanylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-5-methylsulfanylbenzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as CMMPB, and it has been found to have a number of interesting properties that make it useful for a variety of research applications.
Mécanisme D'action
The mechanism of action of CMMPB is not fully understood, but it is believed to involve the inhibition of certain enzymes in the body. Specifically, CMMPB has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of prostaglandins. Prostaglandins are molecules that are involved in inflammation and pain, and the inhibition of COX-2 can help to reduce inflammation and pain in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CMMPB are complex and varied. Some of the most notable effects of CMMPB include its anti-inflammatory and analgesic properties, as well as its ability to inhibit the activity of certain enzymes in the body. Additionally, CMMPB has been found to have antioxidant properties, which makes it useful for studying the mechanisms of oxidative stress in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using CMMPB in lab experiments is that it has been extensively studied and characterized. This means that researchers have a good understanding of its properties and how it interacts with other molecules in the body. Additionally, CMMPB has a number of interesting properties that make it useful for studying a variety of different biological processes.
However, there are also some limitations to using CMMPB in lab experiments. For example, it can be difficult and expensive to synthesize, which can limit its availability for some researchers. Additionally, CMMPB is not very soluble in water, which can make it difficult to work with in certain experimental conditions.
Orientations Futures
There are a number of interesting future directions for research on CMMPB. One potential area of research is to further investigate its anti-inflammatory and analgesic properties, and to explore its potential as a treatment for conditions such as arthritis and chronic pain. Additionally, researchers could investigate the mechanisms of action of CMMPB in more detail, in order to gain a better understanding of how it interacts with other molecules in the body. Finally, researchers could explore the potential use of CMMPB as an antioxidant, and investigate its potential as a treatment for conditions related to oxidative stress.
Méthodes De Synthèse
The synthesis of CMMPB is a complex process that involves several steps. The first step involves the preparation of 2-chloro-5-methylsulfanylbenzoic acid, which is then reacted with thionyl chloride to produce 2-chloro-5-methylsulfanylbenzoyl chloride. This compound is then reacted with 5-methyl-2-phenylpyrazole-3-carboxylic acid to produce CMMPB.
Applications De Recherche Scientifique
CMMPB has been studied extensively for its potential applications in scientific research. It has been found to have a number of interesting properties that make it useful for a variety of research applications. For example, CMMPB has been found to have potent anti-inflammatory properties, which makes it useful for studying the mechanisms of inflammation in the body. Additionally, CMMPB has been found to have potent analgesic properties, which makes it useful for studying the mechanisms of pain in the body.
Propriétés
IUPAC Name |
2-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-5-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3OS/c1-12-10-17(22(21-12)13-6-4-3-5-7-13)20-18(23)15-11-14(24-2)8-9-16(15)19/h3-11H,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLEYXKNULGZLOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=C(C=CC(=C2)SC)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-5-methylsulfanylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl (E)-2-cyano-3-[3-[4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]prop-2-enoate](/img/structure/B7467509.png)
![ethyl (E)-2-cyano-3-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enoate](/img/structure/B7467515.png)

![N-tert-butyl-3,6-dichloro-1-benzo[b]thiophene-2-carboxamide](/img/structure/B7467528.png)


![[(3Z)-2-oxo-3-(1,3,3-trimethylindol-2-ylidene)propyl] 3-(2-chlorophenyl)sulfonylpropanoate](/img/structure/B7467544.png)
![7,9-dichloro-2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-8-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7467555.png)
![[2-Oxo-2-(4-phenylmethoxyanilino)ethyl] naphthalene-1-carboxylate](/img/structure/B7467560.png)
![3-[1-(2-bromophenyl)sulfonylpiperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7467566.png)
![[2-(2,6-dibromo-4-methylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467568.png)

![ethyl 2-[[2-[(Z)-3-(4-chlorophenyl)-2-cyanoprop-2-enoyl]oxyacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B7467576.png)
![N-(2-methylpropyl)-2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7467578.png)